Diphosphate d'adénosine 5', sel monopotassique dihydraté

Vue d'ensemble

Description

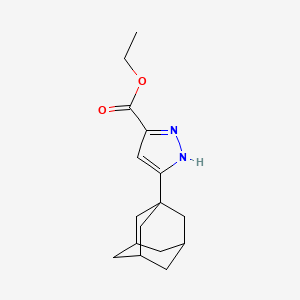

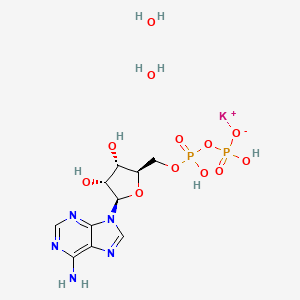

Adenosine 5’-diphosphate monopotassium salt dihydrate (ADP) is an adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5’ position . It is produced by dephosphorylation of adenosine 5’-triphosphate (ATP) by ATPases and can be converted back to ATP by ATP synthases .

Synthesis Analysis

ADP is produced by the dephosphorylation of ATP in tissue by adenosine triphosphatase . It can be rapidly converted back to ATP via oxidative phosphorylation in mitochondria .Molecular Structure Analysis

The empirical formula of ADP is C10H14KN5O10P2 · 2H2O . The molecular weight is 501.32 . The InChI key is ZNCWUOPIJTUALR-MCDZGGTQSA-M .Chemical Reactions Analysis

ADP is involved in the reactions of cellular energy transfers . It acts as an activator of a class of protein kinases known as AMP-activated protein kinase (AMPK) .Physical and Chemical Properties Analysis

ADP is a white to off-white powder . It is soluble in water at a concentration of 50 mg/mL . The storage temperature is -20°C .Applications De Recherche Scientifique

Recherche en neurosciences

Le diphosphate d'adénosine 5' a été utilisé en neurosciences pour étudier la libération, les effets neuronaux et l'élimination du β-nicotinamide adénine dinucléotide extracellulaire (β-NAD+) dans le cerveau de rat. Ce composé joue un rôle important dans la compréhension de la communication neuronale et du métabolisme cérébral .

Études cardiovasculaires

Dans la recherche cardiovasculaire, ce composé a été utilisé pour comparer l'efficacité du prasugrel par rapport à la thérapie antiplaquettaire clopidogrel après un syndrome coronarien aigu. Il aide à explorer les mécanismes de l'agrégation plaquettaire et le développement de meilleures stratégies thérapeutiques .

Physiologie musculaire

Le diphosphate d'adénosine 5', sel monopotassique dihydraté a été utilisé dans les titrages pour déterminer la respiration soutenue par le complexe I dans les fibres musculaires perméabilisées. Il aide à l'investigation de la fonction mitochondriale et de la production d'énergie au sein des cellules musculaires .

Métabolisme énergétique

Ce composé est crucial pour les processus énergétiques cellulaires, car il est impliqué dans la conversion en ATP par les ATP synthases. Son rôle dans le stockage d'énergie et le métabolisme des acides nucléiques est un domaine d'étude clé en bioénergétique .

Activation plaquettaire

Le diphosphate d'adénosine 5' affecte l'activation plaquettaire par son interaction avec les récepteurs purinergiques P2Y1 et P2Y12. Cette interaction est vitale pour comprendre la formation de caillots sanguins et développer des médicaments antithrombotiques .

Études de réponse vasculaire

Il a été utilisé comme composé de test pour étudier les réponses vasculaires dépendantes de l'endothélium, en particulier chez les rats Dahl sensibles au sel et résistants au sel. Cette application est importante pour la pharmacologie cardiovasculaire et la compréhension des mécanismes d'hypertension .

Biologie structurale

La recherche sur les aspects structuraux de la déshydratation et de la réhydratation dans les sels de diphosphate d'adénosine 5' contribue à notre connaissance de la cristallographie et de la science des matériaux, en particulier concernant les processus énergétiques cellulaires .

Mécanisme D'action

Target of Action

ADP primarily targets purinergic receptors, specifically the P2Y receptor . It also interacts with other receptors such as P2X 2/3 and plays a vital role in platelet function .

Mode of Action

ADP acts as a weak platelet agonist . It enhances the effects of other platelet agonists and promotes the stability of platelet aggregates when released from platelet dense granules . It can modulate several receptors, activating certain purinergic receptors and inhibiting others .

Biochemical Pathways

ADP is involved in energy storage and nucleic acid metabolism via its conversion into ATP by ATP synthases . It participates in many biochemical processes within the cell, particularly in the conversion between ATP and ADP to provide energy .

Result of Action

The primary result of ADP’s action is the induction of human platelet aggregation . It non-competitively blocks the stimulated human platelet adenylate cyclase . This plays a crucial role in blood clotting and wound healing.

Action Environment

The action, efficacy, and stability of ADP can be influenced by various environmental factors. For instance, the presence of other platelet agonists can enhance ADP’s role as a weak platelet agonist . .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Adenosine 5’-diphosphate monopotassium salt dihydrate is involved in several biochemical reactions. It acts as a precursor for adenosine triphosphate biosynthesis and is a weak platelet agonist, specifically targeting the P2Y receptor . It also plays a vital role in platelet function by enhancing the effects of other platelet agonists and promoting the stability of platelet aggregates when released from platelet dense granules . Additionally, adenosine 5’-diphosphate monopotassium salt dihydrate is involved in energy-conserving reactions in amino acid metabolism, particularly through the catalytic action of arginine synthetase .

Cellular Effects

Adenosine 5’-diphosphate monopotassium salt dihydrate has significant effects on various types of cells and cellular processes. It modulates several receptors, activating certain purinergic receptors and inhibiting others . It also regulates the phosphorylation status of AMP-activated protein kinase, which is crucial for cellular energy homeostasis . In cultured human vascular endothelial cells, adenosine 5’-diphosphate monopotassium salt dihydrate has been shown to modulate cellular responses to radiation, providing insights into cellular defense mechanisms .

Molecular Mechanism

The molecular mechanism of adenosine 5’-diphosphate monopotassium salt dihydrate involves its interaction with various biomolecules. It serves as a precursor for adenosine triphosphate biosynthesis and acts as a weak platelet agonist, specifically targeting the P2Y receptor . It is produced by the dephosphorylation of adenosine triphosphate by ATPases and can be converted back to adenosine triphosphate by ATP synthases . Adenosine 5’-diphosphate monopotassium salt dihydrate can also be metabolized to adenosine monophosphate and 2’-deoxyadenosine diphosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of adenosine 5’-diphosphate monopotassium salt dihydrate can change over time. It is used as a cell culture component to study its impact alongside other nucleotides in modulating cellular responses to radiation . The stability and degradation of adenosine 5’-diphosphate monopotassium salt dihydrate are crucial factors in its long-term effects on cellular function. Studies have shown that it can be used to study the release, neuronal effects, and removal of extracellular β-nicotinamide adenine dinucleotide in the rat brain .

Dosage Effects in Animal Models

The effects of adenosine 5’-diphosphate monopotassium salt dihydrate vary with different dosages in animal models. It has been used to compare prasugrel versus clopidogrel antiplatelet therapy after acute coronary syndrome . At higher doses, adenosine 5’-diphosphate monopotassium salt dihydrate can have toxic or adverse effects, which are important considerations in its therapeutic applications.

Metabolic Pathways

Adenosine 5’-diphosphate monopotassium salt dihydrate is involved in several metabolic pathways. It is produced by the dephosphorylation of adenosine triphosphate by ATPases and can be converted back to adenosine triphosphate by ATP synthases . It also plays a role in energy-conserving reactions in amino acid metabolism, particularly through the catalytic action of arginine synthetase . Additionally, adenosine 5’-diphosphate monopotassium salt dihydrate affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 .

Transport and Distribution

The transport and distribution of adenosine 5’-diphosphate monopotassium salt dihydrate within cells and tissues involve various transporters and binding proteins. It has been used in titration to determine complex I-supported respiration in permeabilized muscle fibers and in titrations to determine adenosine diphosphate-stimulated respiratory kinetics . Adenosine 5’-diphosphate monopotassium salt dihydrate is also involved in the preparation of solutions for measuring mitochondrial respiration .

Subcellular Localization

Adenosine 5’-diphosphate monopotassium salt dihydrate is localized in various subcellular compartments. It is produced by the dephosphorylation of adenosine triphosphate by ATPases and can be converted back to adenosine triphosphate by ATP synthases . This localization is crucial for its activity and function, as it interacts with various biomolecules and enzymes within specific cellular compartments.

Propriétés

IUPAC Name |

potassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.K.2H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;2*1H2/q;+1;;/p-1/t4-,6-,7-,10-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCXEPLDPMALMF-MSQVLRTGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18KN5O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.